ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (non-preferred name)
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Overview
Description
Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a quinazoline derivative, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. The starting materials often include 5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline and 2-amino-1,3-thiazole. The key steps involve:
Formation of the Amide Bond: The reaction between the quinazoline derivative and the thiazole amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄
Substitution: Amines, thiols, in the presence of a base like NaOH (sodium hydroxide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of a quinazoline derivative and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H18N4O5S/c1-2-28-15(25)9-11-10-29-18(20-11)21-17(27)19-8-7-14(24)23(19)13-6-4-3-5-12(13)16(26)22-19/h3-6,10H,2,7-9H2,1H3,(H,22,26)(H,20,21,27) |
InChI Key |
PAGQXBCKCZFINW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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